molecular formula C19H21N3O4 B2586199 2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}-5-methylpyrimidine CAS No. 2380182-04-5

2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}-5-methylpyrimidine

Cat. No.: B2586199
CAS No.: 2380182-04-5
M. Wt: 355.394
InChI Key: FLABEATVQPLZPZ-UHFFFAOYSA-N
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Description

2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}-5-methylpyrimidine is a complex organic compound that features a unique combination of functional groups The compound includes a 2,3-dihydro-1,4-benzodioxine moiety, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}-5-methylpyrimidine typically involves multiple steps:

    Formation of the 2,3-Dihydro-1,4-benzodioxine Moiety: This can be achieved through ring-closing metathesis using a nitro-Grela catalyst.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives using catalysts such as palladium on carbon.

    Coupling Reactions: The final step involves coupling the 2,3-dihydro-1,4-benzodioxine moiety with the piperidine ring and the pyrimidine ring. This can be done using various coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the ring-closing metathesis and hydrogenation steps, as well as automated systems for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenated pyrimidine derivatives, amines, thiols.

Major Products

    Oxidation: Oxidized piperidine derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its multiple functional groups. It can serve as a ligand in binding studies or as a substrate in enzymatic reactions.

Medicine

Medically, the compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases like cancer, neurological disorders, and infections.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It can also be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}-5-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxine: A simpler analog that lacks the piperidine and pyrimidine rings.

    Piperidine derivatives: Compounds that contain the piperidine ring but lack the benzodioxine and pyrimidine moieties.

    Pyrimidine derivatives: Compounds that contain the pyrimidine ring but lack the benzodioxine and piperidine moieties.

Uniqueness

What sets 2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}-5-methylpyrimidine apart is its combination of these three distinct moieties. This unique structure allows it to interact with a broader range of biological targets and undergo a wider variety of chemical reactions compared to its simpler analogs.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-13-11-20-19(21-12-13)26-14-5-7-22(8-6-14)18(23)15-3-2-4-16-17(15)25-10-9-24-16/h2-4,11-12,14H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLABEATVQPLZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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